molecular formula C12H8Cl2N2O2 B13083031 2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid

2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid

Cat. No.: B13083031
M. Wt: 283.11 g/mol
InChI Key: CDHJEYUGOUWZQR-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable 2,4-dichlorobenzene derivative reacts with the pyrimidine ring.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. In receptor-mediated actions, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of acetic acid.

    2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)propanoic acid: Similar structure with a propanoic acid group.

    2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)butanoic acid: Similar structure with a butanoic acid group.

Uniqueness

2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetic acid is unique due to its specific combination of the pyrimidine ring, 2,4-dichlorophenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenyl)pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-1-2-9(10(14)4-8)12-7(3-11(17)18)5-15-6-16-12/h1-2,4-6H,3H2,(H,17,18)

InChI Key

CDHJEYUGOUWZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=NC=C2CC(=O)O

Origin of Product

United States

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